molecular formula C17H12F2O B11848630 2-(3-(Difluoromethoxy)phenyl)naphthalene

2-(3-(Difluoromethoxy)phenyl)naphthalene

Cat. No.: B11848630
M. Wt: 270.27 g/mol
InChI Key: KVLYNJVBXQLSMB-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, naphthalene derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound’s difluoromethoxy group may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethoxy)phenyl)naphthalene is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

2-[3-(difluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H12F2O/c18-17(19)20-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H

InChI Key

KVLYNJVBXQLSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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